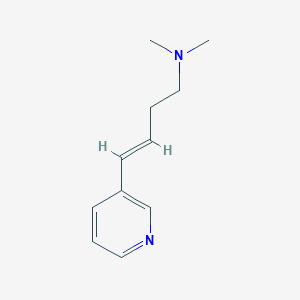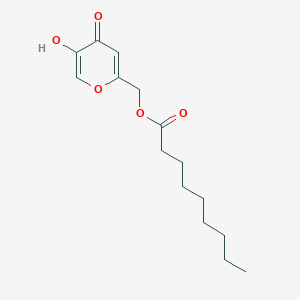![molecular formula C16H14N2O4 B12004124 2-[2-(Acetylamino)Benzoylamino]Benzoic Acid](/img/structure/B12004124.png)
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid is an organic compound with the molecular formula C16H14N2O4 It is a derivative of benzoic acid, characterized by the presence of acetylamino and benzoylamino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetylamino)Benzoylamino]Benzoic Acid typically involves the following steps:
Acetylation: The initial step involves the acetylation of aniline to form N-acetylaniline. This is achieved by reacting aniline with acetic anhydride under acidic conditions.
Benzoylation: The N-acetylaniline is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form N-(benzoyl)-N-acetylaniline.
Coupling Reaction: The final step involves the coupling of N-(benzoyl)-N-acetylaniline with 2-aminobenzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-[2-(Acetylamino)Benzoylamino]Benzoic Acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(Acetylamino)Benzoic Acid: Lacks the benzoylamino group, making it less complex and potentially less versatile in reactions.
2-(Benzoylamino)Benzoic Acid: Lacks the acetylamino group, which may affect its reactivity and applications.
N-Acetyl-2-Aminobenzoic Acid: Similar structure but different functional groups, leading to different chemical properties and uses.
Uniqueness
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid is unique due to the presence of both acetylamino and benzoylamino groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for a broader range of chemical modifications and interactions compared to similar compounds.
属性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
2-[(2-acetamidobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)17-13-8-4-2-6-11(13)15(20)18-14-9-5-3-7-12(14)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI 键 |
RHXHQNXUASJEGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12004043.png)

![5-(4-chlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004062.png)
![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)


![Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B12004091.png)

![7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12004097.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004113.png)
![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12004123.png)
